molecular formula C11H16O6 B8718237 Diethyl 2-(ethoxymethylidene)-3-oxobutanedioate CAS No. 55130-39-7

Diethyl 2-(ethoxymethylidene)-3-oxobutanedioate

Cat. No. B8718237
CAS RN: 55130-39-7
M. Wt: 244.24 g/mol
InChI Key: UZVPVDDPMTWWED-UHFFFAOYSA-N
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Patent
US05622913

Procedure details

To a solution of diethyl ethoxymethyleneoxalacetate (43.2 g, 0.16 mol) dissolved in CH3OH (150 mL) at -10° under N2 is added 1-morpholinobutene (25 g, 0.16 mol). The reaction is slowly warmed to room temperature over three hours, after which the CH3OH is removed in vacuo. The residue is dissolved in acetic acid (100 mL) and this solution slowly added to NH4Cl (34.2 g, 0.64 mol) dissolved in acetic acid (200 mL) at 50°-70°. The reaction is then heated to 90°-95° for two hours and 30 minutes, concentrated in vacuo, partitioned between water and the CH2Cl2, and the organic phase chromatographed over silica gel with CH2Cl2 --CH3CN (95:5) elution to give the product as an oil. Distillation at 123°-155° at 0.15 mm gives the product (23.4 g, 83% pure, 55%).
Quantity
43.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
34.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.O1CC[N:21]([CH:24]=[CH:25][CH2:26][CH3:27])CC1.[NH4+].[Cl-]>CO.C(O)(=O)C>[CH2:26]([C:25]1[CH:4]=[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:21][CH:24]=1)[CH3:27] |f:2.3|

Inputs

Step One
Name
Quantity
43.2 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
O1CCN(CC1)C=CCC
Step Three
Name
Quantity
34.2 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the CH3OH is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in acetic acid (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then heated to 90°-95° for two hours and 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between water
CUSTOM
Type
CUSTOM
Details
the CH2Cl2, and the organic phase chromatographed over silica gel with CH2Cl2 --CH3CN (95:5) elution

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=NC1)C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.